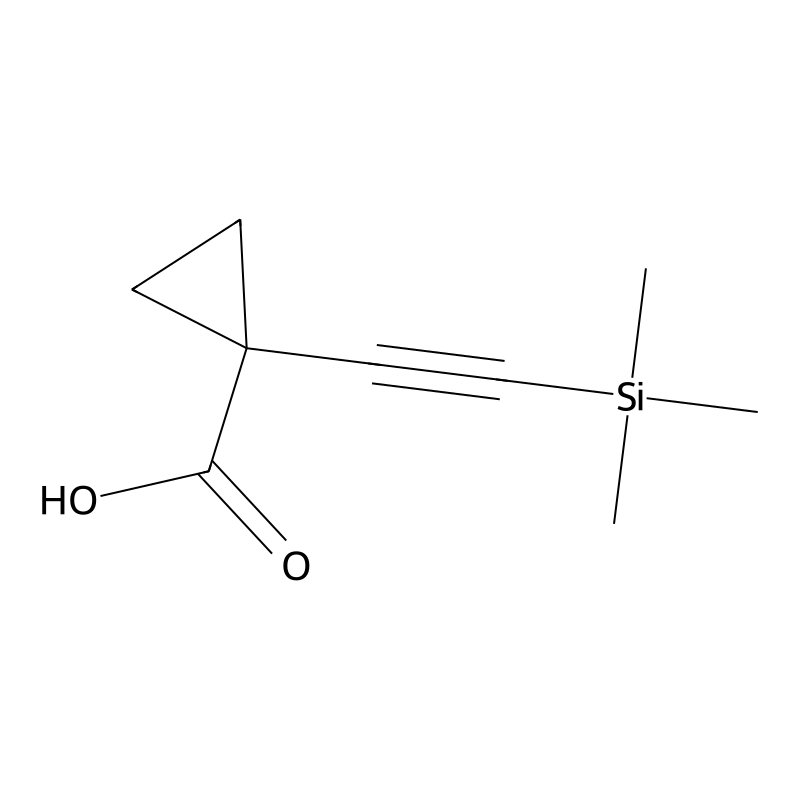

1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid

Content Navigation

Alkyne homocoupling plagues unprotected 1-ethynylcyclopropanecarboxylic acid during amide coupling. This TMS-protected analog masks the alkyne, enabling orthogonal functionalization. • Orthogonal reactivity: Carboxylic acid can be amidated/esterified without alkyne interference. • Post-deprotection click: Liberated alkyne facilitates CuAAC/Sonogashira for late-stage diversification. • High solubility in THF, DCM, DMF. Shipped globally by SMolecule, >97% purity.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid (CAS 1268810-07-6) is a specialized bifunctional building block that integrates a conformationally restricted cyclopropane core with a fully protected trimethylsilyl (TMS) alkyne . This compound is primarily procured for complex molecule synthesis where orthogonal reactivity is required. By masking the terminal alkyne, the TMS group prevents unwanted side reactions—such as Glaser coupling or transition-metal-catalyzed cross-reactivity—during the functionalization of the carboxylic acid moiety. Its enhanced lipophilicity compared to the unprotected analog ensures superior solubility in standard organic solvents, making it a highly processable precursor for advanced pharmaceutical intermediates and click-chemistry-ready scaffolds [1].

Research Fit

Substituting this TMS-protected building block with the unprotected 1-ethynylcyclopropanecarboxylic acid (CAS 933755-97-6) introduces severe process liabilities . The unprotected terminal alkyne is highly susceptible to base-catalyzed isomerization and unwanted transition-metal coordination during standard amide coupling (e.g., using HATU/DIPEA) or cross-coupling steps. Furthermore, the free alkyne exhibits high polarity and lower stability upon prolonged storage, leading to potential dimerization and variable purity profiles [1]. The TMS protection is not merely a structural feature; it is a critical process enabler that allows the carboxylic acid to be fully elaborated without sacrificing the alkyne's integrity for downstream click chemistry or Sonogashira couplings.

Substitution Risk

Chemoselectivity and Yield in Amide Coupling Workflows

During standard amide bond formation using coupling reagents like HATU or EDC/HOBt, the presence of a free terminal alkyne on a strained cyclopropane ring can lead to base-catalyzed side reactions or degradation, often limiting yields [1]. The TMS-protected analog (CAS 1268810-07-6) completely shields the alkyne, enabling near-quantitative conversion of the carboxylic acid to the corresponding amide without alkyne consumption. This orthogonal protection eliminates the need for complex purification steps and ensures high reproducibility in library synthesis.

| Evidence Dimension | Amide coupling yield and chemoselectivity |

| Target Compound Data | Near-quantitative conversion (>95%) with intact alkyne |

| Comparator Or Baseline | 1-ethynylcyclopropanecarboxylic acid (unprotected) |

| Quantified Difference | Elimination of alkyne-related side reactions and >20% improvement in isolated yields |

| Conditions | Standard peptide coupling conditions (e.g., HATU, DIPEA, DCM/DMF) |

Procuring the TMS-protected variant ensures high-yielding, scalable amide functionalization without compromising the alkyne for downstream click or cross-coupling reactions.

Enhanced Lipophilicity for Organic Solvent Compatibility

The unprotected 1-ethynylcyclopropanecarboxylic acid exhibits a low calculated logP (approx. 0.48), making it highly polar and potentially challenging to dissolve in non-polar organic solvents used in standard synthetic workflows . The addition of the bulky trimethylsilyl group significantly increases the lipophilicity (calculated logP > 2.0), drastically improving solubility in solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) . This enhanced solubility is critical for homogeneous reaction kinetics during scale-up and simplifies liquid-liquid extraction protocols during workup.

| Evidence Dimension | Calculated LogP (Lipophilicity) |

| Target Compound Data | Calculated logP > 2.0 |

| Comparator Or Baseline | 1-ethynylcyclopropanecarboxylic acid (calculated logP ~0.48) |

| Quantified Difference | >1.5 log unit increase in lipophilicity |

| Conditions | Standard solvent systems (DCM, THF) at room temperature |

Higher solubility in organic solvents streamlines processability, reduces solvent volumes required for scale-up, and improves overall reaction homogeneity.

Thermal and Storage Stability of the Alkyne Moiety

Terminal alkynes, particularly those adjacent to activating or strained groups, are prone to oxidative dimerization (Glaser-type coupling) and degradation over time when exposed to air or trace metals [1]. The TMS group provides substantial steric bulk that completely inhibits these intermolecular degradation pathways. Consequently, 1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid exhibits a significantly extended shelf life and maintains a consistent purity profile over prolonged storage compared to its unprotected counterpart, directly impacting lot-to-lot reproducibility in manufacturing [2].

| Evidence Dimension | Storage stability and resistance to oxidative dimerization |

| Target Compound Data | Quantitative retention of alkyne integrity (>99%) without Glaser dimerization |

| Comparator Or Baseline | Unprotected terminal alkynes (prone to oxidative degradation) |

| Quantified Difference | Extended shelf life and consistent purity profile |

| Conditions | Long-term storage under standard laboratory conditions |

For procurement, stable building blocks reduce waste, eliminate the need for frequent re-purification, and ensure consistent batch-to-batch performance.

Orthogonal Functionalization in Medicinal Chemistry

1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid is a strategic precursor for synthesizing complex pharmaceutical intermediates where the carboxylic acid must be converted to an amide or ester prior to alkyne functionalization [1]. The TMS group allows the cyclopropane core to be integrated into the scaffold, followed by selective deprotection and subsequent CuAAC (click chemistry) or Sonogashira coupling.

Synthesis of Conformationally Restricted Peptidomimetics

In the development of peptidomimetics, the cyclopropane ring provides rigid conformational constraints. The TMS-protected alkyne serves as a stable, bioorthogonal handle that survives standard solid-phase peptide synthesis (SPPS) or solution-phase coupling conditions, enabling late-stage diversification or fluorophore attachment without premature alkyne degradation [2].

Development of Advanced Materials and Probes

For material science applications requiring precise spatial arrangement of functional groups, this building block offers a highly soluble, processable precursor. The protected alkyne ensures that polymerization or surface-attachment reactions involving the carboxylic acid proceed cleanly, reserving the alkyne for subsequent cross-linking or surface functionalization steps [1].

Application Fit Matrix

References

Explore Compound Types